7-Chloro-4-hydroxy-3-methoxyquinoline-2-carboxylic acid
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Overview
Description
7-Chloro-4-hydroxy-3-methoxy-quinoline-2-carboxylic acid is a quinoline derivative known for its significant pharmaceutical and biological activities. This compound is part of the broader class of quinolines, which are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-hydroxy-3-methoxy-quinoline-2-carboxylic acid typically involves the Pfitzinger reaction, which is a well-known method for constructing quinoline derivatives. This reaction involves the condensation of isatin with a methoxy-substituted aniline in the presence of a base, followed by chlorination and subsequent hydrolysis .
Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis and ionic liquid-mediated reactions to enhance yield and reduce reaction time. These methods are preferred due to their efficiency and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-4-hydroxy-3-methoxy-quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinoline-2,4-dione derivatives.
Reduction: Formation of hydroquinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Scientific Research Applications
7-Chloro-4-hydroxy-3-methoxy-quinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of dyes and pigments due to its stable chemical structure
Mechanism of Action
The mechanism of action of 7-Chloro-4-hydroxy-3-methoxy-quinoline-2-carboxylic acid involves its interaction with various molecular targets. It is known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division. This inhibition leads to the disruption of bacterial DNA synthesis, making it an effective antimicrobial agent .
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: Known for their antimicrobial and antifungal activities.
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: A fluoroquinolone with potent antibacterial properties
Uniqueness: 7-Chloro-4-hydroxy-3-methoxy-quinoline-2-carboxylic acid stands out due to its unique combination of chloro, hydroxy, and methoxy substituents, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and industrial applications .
Properties
Molecular Formula |
C11H8ClNO4 |
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Molecular Weight |
253.64 g/mol |
IUPAC Name |
7-chloro-3-methoxy-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO4/c1-17-10-8(11(15)16)13-7-4-5(12)2-3-6(7)9(10)14/h2-4H,1H3,(H,13,14)(H,15,16) |
InChI Key |
ZFHZYHRLZOTGHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(NC2=C(C1=O)C=CC(=C2)Cl)C(=O)O |
Origin of Product |
United States |
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